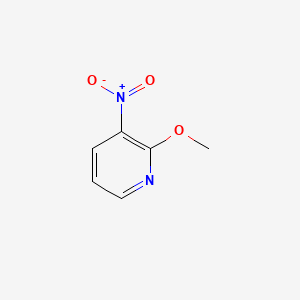

2-Methoxy-3-nitropyridine

描述

Significance of Pyridine-Based Heterocycles in Contemporary Chemical Research

Pyridine (B92270) (C5H5N), a heterocyclic organic compound, is structurally analogous to benzene (B151609) with one methine group replaced by a nitrogen atom. globalresearchonline.netnih.gov This nitrogen atom imparts unique properties to the pyridine ring, making it a cornerstone in both organic and medicinal chemistry. nih.gov Pyridine and its derivatives are prevalent in nature and are integral to the structure of many biomolecules. ijarsct.co.in

In the realm of medicinal chemistry, pyridine is considered a "privileged scaffold," meaning it is a structural framework that is frequently found in a diverse range of biologically active compounds and approved drugs. nih.govrsc.org The nitrogen atom in the pyridine ring can participate in hydrogen bonding with biological targets like enzymes and receptors, which can significantly enhance the pharmacokinetic properties of drug candidates. nih.gov Consequently, thousands of existing drug molecules incorporate the pyridine nucleus. nih.govrsc.org The versatility of the pyridine ring, its ease of functionalization, and its ability to foster chemical diversity make it a highly attractive component for medicinal chemists in the design of new therapeutic agents. nih.govresearchgate.net

Beyond pharmaceuticals, pyridine derivatives are also crucial in agrochemicals, serving as the foundation for various herbicides and pesticides. globalresearchonline.netchemimpex.com They also find applications in materials science, where they are used in the development of dyes and functional materials with specific electronic properties. smolecule.commdpi.com The broad utility of pyridine-based heterocycles underscores their significant and ongoing importance in contemporary chemical research. globalresearchonline.netijarsct.co.in

Strategic Importance of 2-Methoxy-3-nitropyridine as a Versatile Intermediate

Among the vast family of pyridine derivatives, this compound holds a position of strategic importance as a versatile intermediate in advanced organic synthesis. chemimpex.com Its value stems from the specific arrangement of its functional groups: a methoxy (B1213986) group at the 2-position and a nitro group at the 3-position of the pyridine ring. chemimpex.com This unique substitution pattern enhances the reactivity of the molecule, making it a valuable building block for the synthesis of more complex, biologically active compounds. chemimpex.com

The presence of both an electron-donating methoxy group and a powerful electron-withdrawing nitro group on the pyridine ring creates a unique electronic environment. smolecule.com This electronic push-pull effect makes the compound susceptible to a variety of chemical transformations. For instance, the nitro group can be readily reduced to an amino group, a common functional group in many pharmaceuticals. smolecule.com The methoxy group can be subjected to nucleophilic substitution, allowing for the introduction of other functionalities. smolecule.com

This reactivity profile makes this compound a key precursor in the synthesis of a wide range of compounds. smolecule.com It is frequently utilized in the development of novel drugs, including anti-inflammatory and antimicrobial agents, as well as compounds targeting neurological disorders. chemimpex.com In the agrochemical industry, it serves as a building block for creating more effective herbicides and pesticides. chemimpex.com Furthermore, its utility extends to materials science and as a reagent in analytical chemistry. chemimpex.comchemimpex.com The ability of this compound to be readily converted into a variety of other substituted pyridines solidifies its role as a strategically important and versatile intermediate in modern organic synthesis. chemimpex.comsmolecule.com

Structure

3D Structure

属性

IUPAC Name |

2-methoxy-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-11-6-5(8(9)10)3-2-4-7-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZNQCVOSOCGWJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90942384 | |

| Record name | 2-Methoxy-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90942384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20265-35-4 | |

| Record name | 20265-35-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75835 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methoxy-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90942384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHOXY-3-NITROPYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methoxy 3 Nitropyridine and Its Derivatives

Established Synthetic Routes to the Core Structure

Nitration of 2-Methoxypyridine (B126380) via Classical Reagents

The direct nitration of 2-methoxypyridine is a primary method for the synthesis of 2-methoxy-3-nitropyridine. This electrophilic aromatic substitution is typically carried out using a mixture of nitric acid and sulfuric acid. The methoxy (B1213986) group at the 2-position directs the incoming nitro group primarily to the 3- and 5-positions. The reaction conditions, such as temperature and the ratio of nitrating agents, are critical in controlling the regioselectivity and yield of the desired 3-nitro isomer. While effective, this method can sometimes lead to the formation of byproducts, including the 5-nitro isomer and dinitrated products, necessitating careful purification.

An alternative classical approach involves the use of potassium nitrate (B79036) in sulfuric acid. This method has been reported for the nitration of 2-amino-6-methoxypyridine (B105723) to yield 2-amino-6-methoxy-3-nitropyridine (B1334430). google.com However, the use of potassium nitrate on a commercial scale can be less desirable due to its cost and hazardous nature. google.com

Selective Nitration of Substituted Methoxypyridines

The selective nitration of methoxypyridines bearing other substituents is a versatile strategy for accessing a variety of this compound derivatives. The directing effects of the existing substituents play a crucial role in determining the position of nitration. For instance, in a pyridine (B92270) ring with both a methoxy group and another activating or deactivating group, the position of the nitro group can be selectively controlled.

A study on the nitration of 2,6-dichloropyridine (B45657) with a mixture of concentrated sulfuric acid and nitric acid yields 2,6-dichloro-3-nitropyridine (B41883). google.com This intermediate can then be further functionalized.

Alkylation and Methylation of 2-Hydroxynitropyridines

A common and effective route to this compound involves the alkylation, specifically methylation, of 2-hydroxy-3-nitropyridine. chemicalbook.com This method avoids the regioselectivity issues associated with the direct nitration of 2-methoxypyridine. The starting material, 2-hydroxy-3-nitropyridine, can be synthesized by the nitration of 2-hydroxypyridine.

The methylation is typically achieved using a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base. The basic conditions deprotonate the hydroxyl group, forming a more nucleophilic phenoxide-like species that readily reacts with the methylating agent. This O-alkylation is generally efficient and provides a high yield of the desired this compound. The term "alkylation" broadly refers to the addition of any alkyl group, while methylation is the specific addition of a methyl group. nih.govnih.gov

| Starting Material | Reagent | Product | Yield |

| 2-Hydroxy-3-nitropyridine | Dimethyl sulfate, Base | This compound | High |

| 2-Hydroxy-5-methyl-3-nitropyridine | Phosphorus(V) oxybromide | 2-Bromo-5-methyl-3-nitropyridine | 86% chemicalbook.com |

Nucleophilic Substitution Reactions for Methoxy Group Introduction

The introduction of a methoxy group onto a nitropyridine ring can also be accomplished through nucleophilic aromatic substitution (SNAr). In this approach, a suitable leaving group, such as a halogen (e.g., chloro or bromo), at the 2-position of a 3-nitropyridine (B142982) derivative is displaced by a methoxide (B1231860) source.

For example, the reaction of 2-chloro-3-nitropyridine (B167233) with sodium methoxide in methanol (B129727) is a direct method to produce this compound. The electron-withdrawing nitro group strongly activates the pyridine ring towards nucleophilic attack, facilitating the substitution of the halogen. This method is often preferred for its high regioselectivity and clean reaction profile.

A similar strategy has been employed in the synthesis of 2-amino-6-methoxy-3-nitropyridine from 2-amino-6-chloro-3-nitropyridine (B151482) using sodium methoxide in methanol. google.comchemicalbook.com The reaction proceeds efficiently at temperatures between 15°C and 30°C, yielding the desired product in high purity. google.comchemicalbook.com

| Starting Material | Reagent | Product | Yield |

| 2-Amino-6-chloro-3-nitropyridine | Sodium methoxide, Methanol | 2-Amino-6-methoxy-3-nitropyridine | 86.5% google.comchemicalbook.com |

| 2-Chloro-3-nitropyridines | Diethyl malonate, NaH | 2-Methyl-3-nitropyridines | - nih.gov |

The reactivity of the pyridine ring towards nucleophilic substitution can be influenced by the presence of other substituents. Even electron-donating groups like methyl and methoxy have been shown to have a minor effect on the nucleophilic substitution of a nitro group by fluoride (B91410) in certain 2-nitropyridines. researchgate.net

Stepwise Synthesis from Pyridine Precursors

A multi-step synthesis starting from readily available pyridine precursors provides a high degree of control over the final structure. An example of a stepwise synthesis involves the following sequence:

Nitration: 2,6-Dichloropyridine is nitrated to form 2,6-dichloro-3-nitropyridine. google.com

Ammonolysis: The resulting 2,6-dichloro-3-nitropyridine undergoes ammonolysis to produce 2-amino-6-chloro-3-nitropyridine. google.com

Methoxylation: Finally, a nucleophilic substitution with sodium methoxide replaces the chlorine atom with a methoxy group, yielding 2-amino-6-methoxy-3-nitropyridine. google.com

This stepwise approach allows for the introduction of various functional groups at specific positions, offering a versatile route to a wide range of substituted this compound derivatives.

Advanced and Green Synthetic Approaches for Nitropyridines

One such approach is the three-component ring transformation of 3,5-dinitro-2-pyridone with an aldehyde and ammonium (B1175870) acetate (B1210297). researchgate.net This method provides an alternative route to 3-alkylated/arylated 5-nitropyridines and is considered more practical and user-friendly due to the use of solid ammonium acetate instead of ammonia (B1221849). researchgate.net This type of reaction, known as a three-component ring transformation (TCRT), can also utilize dinitropyridone, a ketone, and a nitrogen source to produce nitropyridines that are not easily accessible through other methods. nih.gov

Another area of development is the use of greener reaction conditions. For instance, a facile and green synthetic protocol for N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines has been reported. mdpi.com This method involves the in situ formation of α-iminonitriles under heterogeneous Lewis acid catalysis followed by selective transformation into the desired product under ambient conditions. mdpi.com

Furthermore, research into the vicarious nucleophilic substitution (VNS) offers an alternative to classical nucleophilic substitution, allowing for the introduction of nucleophiles at positions that are not activated by a leaving group. While not directly a synthesis of the methoxy group, it represents an advanced functionalization method for nitropyridines.

These advanced and green synthetic approaches hold promise for the future of nitropyridine synthesis, offering more sustainable and versatile pathways to these important chemical building blocks.

Dinitrogen Pentoxide (N2O5) Mediated Nitrations

Dinitrogen pentoxide (N2O5) serves as a potent and effective nitrating agent for producing nitropyridines under specific conditions. psu.edursc.orgrsc.org The nitration of pyridine and its derivatives using N2O5 typically proceeds through a well-studied mechanism. The reaction begins with the formation of an N-nitropyridinium nitrate salt upon reacting the pyridine compound with N2O5 in an organic solvent. psu.edursc.orgrsc.org This intermediate is not the final product but is crucial for the subsequent steps.

To obtain the desired 3-nitropyridine, the N-nitropyridinium salt is treated with an aqueous solution of sulfur dioxide (SO2) or sodium bisulfite (NaHSO3). psu.edursc.org This leads to the formation of transient dihydropyridine (B1217469) sulfonic acid intermediates. psu.edursc.org For instance, the reaction of the N-nitropyridinium salt with bisulfite can form species such as N-nitro-1,4-dihydropyridine-4-sulfonic acid and N-nitro-1,2-dihydropyridine-2-sulfonic acid. psu.edursc.org These intermediates then undergo a rearrangement to yield the final 3-nitropyridine product. psu.edursc.org The mechanism of the nitro group's migration is proposed to be either an intramolecular process within a solvent cage or a sigmatropic shift, with evidence from studies on dimethylpyridines supporting the latter. psu.edursc.org

This method offers a pathway to overcome the challenges associated with the direct nitration of the electron-deficient pyridine ring, which often requires harsh acidic conditions and can lead to low yields. researchgate.net The use of N2O5 in solvents like dichloromethane (B109758) or liquid SO2 provides a cleaner and more controlled reaction profile. psu.eduntnu.noirdg.org

Table 1: Dinitrogen Pentoxide (N2O5) Nitration of Pyridine

| Substrate | Reagents | Key Intermediate | Product | Ref. |

| Pyridine | 1. N2O5 in CH2Cl2 or liquid SO22. aq. NaHSO3 or SO2 | N-nitropyridinium nitrate | 3-Nitropyridine | psu.edu, rsc.org |

Vicarious Nucleophilic Substitution (VNS) in Nitropyridine Synthesis

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electrophilic aromatic and heteroaromatic compounds, including nitropyridines. organic-chemistry.orgacs.orgnih.gov This reaction allows for the formal nucleophilic replacement of a hydrogen atom. The mechanism involves the addition of a nucleophile (typically a carbanion stabilized by an electron-withdrawing group and bearing a leaving group at the nucleophilic center) to the electron-deficient aromatic ring. organic-chemistry.orgkuleuven.be This addition forms a σ-adduct, often referred to as a Meisenheimer-type adduct. acs.orgnih.gov Following the addition, a base induces β-elimination of the leaving group from the adduct, leading to rearomatization and the formation of the substituted product. acs.orgnih.govkuleuven.be

VNS reactions have been successfully applied to 2-, 3-, and 4-nitropyridines. organic-chemistry.org For 3-nitropyridines, substitution typically occurs at the C-2 (ortho) or C-4 (para) position relative to the nitro group. organic-chemistry.orgnih.gov The reaction is highly dependent on the choice of base and solvent, with systems like potassium hydroxide (B78521) in DMF or liquid ammonia being effective. kuleuven.be This methodology is particularly useful for introducing alkyl, amino, or other functional groups onto the nitropyridine scaffold. ntnu.noacs.orgrsc.org For example, electrophilic 3-nitropyridines react efficiently with sulfonyl-stabilized carbanions to yield alkylated products. acs.orgnih.gov It is important to note that VNS is a method for functionalizing an existing nitropyridine ring rather than for the initial synthesis of the nitropyridine itself.

Table 2: Examples of VNS Reactions on Nitropyridines

| Nitroarene | Nucleophile Precursor | Position of Substitution | Product Type | Ref. |

| 3-Nitropyridine | Alkyl Phenyl Sulfones | ortho/para to NO2 | Alkylated Nitropyridine | acs.org, nih.gov |

| 3-Nitropyridine | Chloromethyl Phenyl Sulfone | ortho/para to NO2 | Alkylated Nitropyridine | kuleuven.be |

| 3-Nitropyridines | Hydroxylamine | para to NO2 | Aminated Nitropyridine | rsc.org |

| 4-Nitroisoquinoline | 4-Amino-1,2,4-triazole | para to NO2 | Aminated Nitroisoquinoline | rsc.org |

Strategies for Functionalized Methoxypyridines

The synthesis of halogenated this compound derivatives often starts from readily available dihalogenated nitropyridines. A common precursor is 2,6-dichloro-3-nitropyridine, which can be synthesized by the nitration of 2,6-dichloropyridine. google.com

One established route involves the selective ammonolysis of 2,6-dichloro-3-nitropyridine to produce 2-amino-6-chloro-3-nitropyridine. google.com This intermediate can then undergo methoxylation, where the remaining chlorine atom is substituted by a methoxy group. This is typically achieved by reacting 2-amino-6-chloro-3-nitropyridine with sodium methoxide in methanol, yielding 2-amino-6-methoxy-3-nitropyridine. google.comchemicalbook.com

Another strategy starts with 2-chloro-3-nitropyridine derivatives. nih.gov These compounds can serve as versatile starting materials for introducing various functionalities. For example, reaction with diethyl malonate followed by hydrolysis and decarboxylation can yield 2-methyl-3-nitropyridines, demonstrating the utility of the chloro-substituent as a leaving group for carbon-carbon bond formation. nih.gov These halogenated precursors are valuable because the halogen atom can be replaced through nucleophilic aromatic substitution (SNAr) reactions to introduce a wide range of functional groups.

Magnesium 'ate' complexes have emerged as highly effective reagents for the functionalization of aryl and heteroaryl halides, including those of methoxypyridines. researchgate.netnih.gov These complexes facilitate halogen-magnesium exchange reactions under mild, often non-cryogenic, conditions. researchgate.net A prominent example is the lithium tributylmagnesate complex (n-Bu3MgLi), prepared from n-BuLi and n-BuMgCl. researchgate.net Another, more reactive complex is dibutylisopropylmagnesate (iPr(n)Bu2MgLi). nih.gov

These reagents can achieve selective halogen-magnesium exchange. For instance, n-Bu3MgLi can perform a selective mono-bromine-magnesium exchange on a dibromoarene at temperatures around -10°C. researchgate.net The resulting magnesate intermediate is stable and can be trapped with various electrophiles to introduce new functional groups. researchgate.net This method has been successfully used to prepare functionalized 2-methoxypyridines from their corresponding bromo or iodo analogues. researchgate.net The choice of the specific magnesate complex and the presence of additives like lithium chloride can be optimized to achieve high yields and selectivity. researchgate.netnih.gov This approach is particularly valuable for creating polyfunctionalized pyridine derivatives that would be difficult to access through other methods. nih.gov

Table 3: Functionalization via Magnesium 'Ate' Complexes

| Reagent | Substrate Type | Reaction Type | Temperature | Product | Ref. |

| n-Bu3MgLi | Dibromoarenes | Selective mono-Br/Mg exchange | -10 °C | Monosubstituted Bromoarene | researchgate.net |

| n-Bu3MgLi | Aryl Iodides | I/Mg exchange | -78 °C | Arylmagnesium species | nih.gov |

| iPr(n)Bu2MgLi | Aryl Bromides | Br/Mg exchange | -78 °C | Arylmagnesium species | nih.gov |

| iPr(n)Bu2MgLi | Alkenyl Halides | Halogen/Mg exchange | -78 °C | Alkenylmagnesium species | nih.gov |

Reactivity Profiles and Mechanistic Investigations of 2 Methoxy 3 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of a nitro group, a potent electron-withdrawing group, on the pyridine (B92270) ring renders 2-methoxy-3-nitropyridine susceptible to nucleophilic aromatic substitution (SNAr) reactions. kochi-tech.ac.jp This reactivity is a cornerstone of its utility in synthetic chemistry, allowing for the introduction of a variety of functional groups.

Reactivity with Secondary Amines: Kinetic and Theoretical Studies

Kinetic studies have been conducted on the reactions of this compound with secondary amines, such as piperidine, pyrrolidine, and morpholine, in aqueous solutions. dntb.gov.uaresearchgate.net These investigations provide insight into the reaction mechanism and the factors governing the reactivity of the pyridine substrate.

Theoretical calculations using Density Functional Theory (DFT) at the B3LYP/6-311g(d,p) level have been employed to identify the most electrophilic centers in this compound. researchgate.net These calculations confirm that the C-2 carbon atom, bonded to the methoxy (B1213986) group, is the most electrophilic site, and thus the primary target for nucleophilic attack. dntb.gov.uaresearchgate.net This is attributed to the combined electron-withdrawing effects of the adjacent nitro group and the ring nitrogen atom.

The relationship between the rate of the reaction and the basicity of the attacking amine has been examined through Brønsted-type plots. For the reaction of this compound with a series of secondary cyclic amines, a linear Brønsted-type plot is observed with a βnuc value of 0.52. dntb.gov.uaresearchgate.net This linear relationship is indicative of a classic SNAr mechanism where the initial nucleophilic attack on the C-2 carbon is the rate-determining step. researchgate.net

The second-order rate constants for these reactions have been used to determine the electrophilicity parameter (E) for this compound. dntb.gov.ua This parameter provides a quantitative measure of its electrophilic reactivity and allows for comparison with other electrophiles.

Role of the Methoxy Group in Nucleophilic Displacement

The methoxy group at the C-2 position serves as a good leaving group in SNAr reactions. researchgate.net Its departure is facilitated by the electron-withdrawing nature of the nitro group, which stabilizes the intermediate Meisenheimer complex formed upon nucleophilic attack. While the methoxy group itself has electron-donating resonance effects, its position ortho to the nitro group creates a favorable electronic environment for nucleophilic displacement. cdnsciencepub.com In reactions with secondary amines, the methoxy group is readily replaced to form the corresponding N-substituted 3-nitropyridine (B142982) derivatives. dntb.gov.uaresearchgate.net

Substitution of the Nitro Group by Sulfur Nucleophiles

While the methoxy group is the more common leaving group, under certain conditions, the nitro group can also be displaced. Studies on related 2-R-3-nitropyridines have shown that the 3-nitro group can be selectively substituted by sulfur nucleophiles, such as thiols, in the presence of a base like potassium carbonate. nih.gov This reactivity highlights the versatility of the 3-nitropyridine scaffold in SNAr reactions, where the choice of nucleophile and reaction conditions can dictate which substituent is displaced.

Reductive Transformations of the Nitro Moiety

The nitro group of this compound can be readily reduced to an amino group under various reaction conditions. sci-hub.st This transformation is a synthetically valuable route to 3-amino-2-methoxypyridine and its derivatives, which are important intermediates in medicinal chemistry. mdpi.com

A common method for this reduction involves the use of hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. Another effective method employs a combination of chlorotrimethylsilane (B32843) and sodium sulfide. sci-hub.st This latter method has been shown to preferentially reduce the nitro group over demethylation of the methoxy group, yielding 3-amino-2-methoxypyridine as the major product. sci-hub.st More recently, a palladium-catalyzed reductive homocoupling of this compound using triethylsilane as the reducing agent has been reported to produce the corresponding diarylamine. researchgate.net

The reduction of the nitro group significantly alters the electronic properties of the pyridine ring, transforming the electron-withdrawing nitro group into an electron-donating amino group. This change in electronic character opens up new avenues for further functionalization of the resulting aminopyridine.

Conversion to Amino-Substituted Pyridine Derivatives

The reduction of the nitro group in this compound to an amino group is a fundamental transformation, providing access to valuable 3-amino-2-methoxypyridine derivatives. These derivatives are crucial intermediates in the synthesis of more complex heterocyclic systems. The most common method for this conversion is catalytic hydrogenation.

Typically, this reduction is achieved using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). The reaction is usually performed in a protic solvent like methanol (B129727) or ethanol. This method is highly efficient and selective, yielding the desired amino-substituted pyridine without affecting the methoxy group or the pyridine ring itself. The general reaction is depicted below:

Reaction Scheme:

this compound + H₂ (gas) --(Pd/C catalyst)--> 3-Amino-2-methoxypyridine

Alternative reduction methods can also be employed, such as using metals in acidic media (e.g., tin or iron in hydrochloric acid), though catalytic hydrogenation is often preferred for its cleaner reaction profile and milder conditions. orgsyn.org The resulting 3-amino-2-methoxypyridine is a key precursor for various pharmaceuticals and functional materials.

Applications in the Synthesis of Diaminopyridines

This compound and its derivatives are instrumental in the synthesis of various diaminopyridines, which are important precursors for biologically active compounds and hair dye components. google.com For instance, the synthesis of 2,3-diamino-6-methoxypyridine (B1587572) can be achieved from a related precursor, 2-amino-6-methoxy-3-nitropyridine (B1334430). google.com This process involves the reduction of the nitro group, similar to the conversions described in the previous section.

A typical synthetic route involves the metallic reduction of 2-amino-6-methoxy-3-nitropyridine in an acidic aqueous medium to produce 2,3-diamino-6-methoxypyridine dihydrochloride. google.com This intermediate is then neutralized with a base in a polar solvent to yield the final diaminopyridine product. google.com

| Precursor | Reagents | Product | Application |

| 2-Amino-6-methoxy-3-nitropyridine | 1. Metal (e.g., Fe, Sn), Acid (e.g., HCl) 2. Base | 2,3-Diamino-6-methoxypyridine | Hair dye intermediate, precursor for pharmaceuticals |

| 4-Methoxy-3-nitropyridine (B17402) | 1. Strong ammonia (B1221849) water 2. H₂, Catalyst (e.g., Pd/C) | 3,4-Diaminopyridine | Pharmaceutical synthesis google.com |

Similarly, 4-methoxy-3-nitropyridine can be converted to 4-amino-3-nitropyridine (B158700) by reaction with strong ammonia water. Subsequent catalytic hydrogenation of the nitro group furnishes 3,4-diaminopyridine, a valuable compound in medicinal chemistry. google.com These examples highlight the utility of methoxy-nitropyridine systems as key starting materials for accessing functionalized diaminopyridines.

Electrophilic Transformations and Rearrangement Processes

The electronic landscape of methoxy-nitropyridines facilitates intriguing rearrangement reactions, particularly involving the migration of the nitro group. These transformations are often mechanistically complex and can be influenced by reaction conditions and the substitution pattern of the pyridine ring.

Nitro Group Migration Phenomena

Nitro group migration is a notable phenomenon in the chemistry of nitropyridines. While direct electrophilic nitration of pyridine is often low-yielding, modern methods involving dinitrogen pentoxide (N₂O₅) have revealed a complex mechanism. researchgate.netresearchgate.net The reaction proceeds through the formation of an N-nitropyridinium ion. researchgate.net In the presence of a nucleophile like bisulfite, this intermediate can form dihydropyridine (B1217469) adducts. ntnu.no

The key step involves the migration of the nitro group from the nitrogen atom to a carbon on the ring, typically the 3-position. researchgate.net This process is understood to occur via a Current time information in Bangalore, IN.ntnu.no sigmatropic shift. researchgate.netntnu.no This intramolecular rearrangement pathway circumvents the challenges of direct electrophilic attack on the electron-deficient pyridine ring and provides a reliable route to 3-nitropyridines. researchgate.net Although this specific mechanism is well-documented for pyridine itself, similar principles can apply to substituted pyridines, where the electronic nature of substituents like the methoxy group can influence the stability of intermediates and the outcome of the reaction.

In other systems, such as the reaction of 3-bromo-4-nitropyridine (B1272033) with amines, an unexpected migration of the nitro group from the 4-position to the 3-position has been observed, particularly in polar aprotic solvents. clockss.org This indicates that nitro group migrations are not limited to the initial nitration step but can also occur as subsequent rearrangements under specific reaction conditions. clockss.org

Competitive Rearrangements in Methoxy-Nitropyridine Systems

In addition to nitro group migration, methoxy-nitropyridine systems can undergo other competitive rearrangements. The reactivity of the methoxy group in compounds like this compound and 4-methoxy-3-nitropyridine has been compared, revealing different rearrangement pathways. cdnsciencepub.com

One such rearrangement is the conversion of a methoxypyridine to its corresponding N-methylpyridone isomer. This thermal or acid-catalyzed rearrangement involves the migration of the methyl group from the oxygen atom to the ring nitrogen. For instance, this compound can rearrange to N-methyl-3-nitro-2-pyridone. cdnsciencepub.com

| Compound | Rearrangement Product |

| This compound | N-Methyl-3-nitro-2-pyridone cdnsciencepub.com |

The propensity for this rearrangement can compete with other reactions, such as nucleophilic aromatic substitution (SNAr). For example, while this compound was found to be unreactive towards malonation attempts, it could be readily hydrolyzed with dilute acid or rearranged to the pyridone. cdnsciencepub.com The specific outcome is often dictated by the reaction conditions and the inherent stability of the starting materials and products. These competitive processes highlight the complex reactivity of methoxy-nitropyridine systems and the need for careful control of reaction parameters to achieve a desired synthetic outcome.

Cross-Coupling and Functionalization Reactions

Recent advances in catalysis have enabled the use of nitroarenes, including this compound, as electrophilic partners in cross-coupling reactions. These methods offer a powerful alternative to traditional reactions involving aryl halides by leveraging the C–NO₂ bond for functionalization.

Denitrative Cross-Coupling for C-N Bond Cleavage

The C–NO₂ bond, typically robust, can be activated and cleaved by transition metal catalysts, particularly palladium complexes. kyoto-u.ac.jpacs.org This process, known as denitrative cross-coupling, allows the nitro group to function as a leaving group, enabling the formation of new carbon-carbon or carbon-heteroatom bonds at its original position.

Palladium catalysts bearing specialized ligands, such as Buchwald-type phosphines, have been shown to facilitate the oxidative addition of the C(aryl)–NO₂ bond to the metal center. kyoto-u.ac.jpacs.org This key step forms an Ar–Pd(II)–NO₂ intermediate, which can then participate in various catalytic cycles. acs.org

For example, this compound has been successfully used in a denitrative etherification reaction with p-cresol, catalyzed by a palladium complex, to yield 2-methoxy-3-(p-tolyloxy)pyridine with a 67% yield. kyoto-u.ac.jp Similarly, a palladium/NHC (N-heterocyclic carbene) catalyzed reductive homocoupling of this compound has been reported to produce the corresponding biaryl product in 69% yield. researchgate.net These reactions demonstrate the synthetic utility of cleaving the C–N bond to forge new bonds, expanding the toolkit for modifying pyridine scaffolds.

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product | Yield |

| Denitrative Etherification | This compound | p-Cresol | Pd complex with Buchwald-type ligand | 2-Methoxy-3-(p-tolyloxy)pyridine | 67% kyoto-u.ac.jp |

| Reductive Homocoupling | This compound | - | Pd/NHC | 2,2'-Dimethoxy-3,3'-bipyridine | 69% researchgate.net |

| Denitrative Silylation | Nitroarenes | Hexamethyldisilane | Pd catalyst | Arylsilanes | Moderate to good rsc.org |

This denitrative strategy is not limited to etherification or homocoupling; it has also been applied to C–Si bond formation, showcasing its versatility. rsc.org The ability to use readily available nitro compounds like this compound as coupling partners provides a more direct and potentially more sustainable route to complex functionalized aromatics compared to traditional methods that rely on pre-functionalized haloarenes. acs.orgrsc.org

Vicarious Nucleophilic Substitution (VNS) for C-H Alkylation

The Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful method for the C-H functionalization of electron-deficient aromatic and heteroaromatic compounds, including nitropyridines. organic-chemistry.org This reaction allows for the formal replacement of a hydrogen atom with a carbon nucleophile, a process that is otherwise challenging. The VNS reaction typically involves the reaction of a nitroarene with a carbanion that possesses a leaving group (X) on the carbanionic carbon (e.g., Cl, PhO, PhS). organic-chemistry.orgacs.org

For nitropyridines, the VNS reaction provides a direct route to introduce alkyl groups onto the pyridine ring. acs.orgnih.gov In the case of 3-nitropyridine derivatives like this compound, the substitution is directed by the powerful electron-withdrawing nitro group to the positions ortho and para to it (C-2, C-4, and C-6). The presence of the methoxy group at the C-2 position blocks one of the ortho positions. Therefore, VNS alkylation on this compound is expected to occur at the C-4 (para) or C-6 (ortho) positions. The orientation of the substitution can be influenced by conjugation effects between the methoxy and nitro groups. rsc.org

The general mechanism involves the addition of the carbanion to an electron-deficient carbon of the pyridine ring, followed by a base-induced β-elimination of HX to restore aromaticity. researchgate.net A variety of carbanion precursors can be used, such as α-chloroalkyl sulfones or α-chloro esters, which allows for the introduction of diverse alkyl chains. acs.org For instance, studies on 3-nitropyridine have demonstrated successful alkylation with methyl and primary alkyl groups using alkyl phenyl sulfones as carbanion precursors. acs.orgresearchgate.net

Table 1: Representative VNS Reactions on Nitropyridine Scaffolds This table illustrates the general applicability of VNS for the functionalization of nitropyridines. The specific outcomes for this compound would follow these principles, with substitution expected at the C-4 and C-6 positions.

| Nitropyridine Substrate | Nucleophile/Reagent | Product(s) | Observations | Reference(s) |

|---|---|---|---|---|

| 3-Nitropyridine | Ethyl phenyl sulfone / KHMDS | 4-Ethyl-3-nitropyridine | Good yield of the 4-alkyl isomer. | thieme-connect.com, sorbonne-universite.fr |

| 3-Nitropyridine | Isopropyl phenyl sulfone / KHMDS | N-protonated Meisenheimer adduct | Reaction stops at the adduct stage; no elimination product formed. | acs.org, sorbonne-universite.fr |

| 6-Methoxy-3-nitropyridine | Methoxyamine / ZnCl₂ | 2-Amino-6-methoxy-3-nitropyridine | VNS amination occurs ortho to the nitro group. | electronicsandbooks.com |

| 3-Nitropyridine | Methyl chloroacetate | 4-Methoxycarbonylmethyl-5-nitropyridine-2-sulfonate | VNS occurs on a sulfonated nitropyridine derivative. | ntnu.no |

Mechanistic Insights into Meisenheimer Adducts and Elimination

The mechanism of the Vicarious Nucleophilic Substitution is a two-step process that proceeds through a key intermediate known as a Meisenheimer adduct (or σ-adduct). organic-chemistry.orgacs.org

Formation of the Meisenheimer Adduct: The reaction initiates with the nucleophilic attack of a carbanion (containing a leaving group at the α-position) on an electron-deficient carbon of the nitropyridine ring. researchgate.net This addition breaks the aromaticity of the ring and forms a stable, anionic σ-adduct. acs.orgsorbonne-universite.fr For 3-nitropyridines, this addition is favored at the C-4 or C-6 positions. thieme-connect.com These intermediates are often colored and can, in some cases, be isolated and characterized, for example by X-ray crystallography after protonation. acs.org

β-Elimination and Rearomatization: The second step is the rearomatization of the ring. In the presence of a strong base, a proton is abstracted from the carbon where the nucleophile added, leading to a β-elimination of the leaving group (HX). thieme-connect.com This step regenerates the aromatic system, resulting in the final C-H substituted product. organic-chemistry.org

Mechanistic studies have revealed crucial details about the elimination step. For the β-elimination to occur efficiently, the forming benzylic anion must be stabilized by resonance with the aromatic ring and the adjacent nitro group. acs.org This requires a specific geometry where the alkyl substituent and the nitro group are coplanar with the pyridine ring to allow for effective orbital overlap. acs.orgresearchgate.net

This geometric constraint has significant consequences for the reaction's scope. While primary carbanions react readily, the reaction with secondary carbanions (e.g., from isopropyl phenyl sulfone) on 3-nitropyridine fails to yield the alkylated product. acs.org Instead, the reaction stops after the initial addition, and the stable N-protonated Meisenheimer adduct can be isolated. acs.orgsorbonne-universite.fr The steric hindrance from the bulky isopropyl group prevents the molecule from adopting the planar conformation necessary for the elimination of the sulfinic acid leaving group. acs.orgresearchgate.net This phenomenon, where steric hindrance in the elimination step controls the reaction outcome, is a key mechanistic feature of VNS alkylations on the nitropyridine scaffold. acs.org

Participation in Pericyclic Reactions

Polar Diels-Alder Reactions as Dienophiles

Nitro-substituted pyridines, activated by the potent electron-withdrawing nitro group, can participate as dienophiles in polar Diels-Alder (P-DA) reactions. sciforum.net In the case of this compound, the C4=C5 double bond is activated towards cycloaddition by the C3-nitro group, functioning as a heterodienophile. These reactions typically proceed with electron-rich dienes, following a normal-electron-demand Diels-Alder pathway. nih.gov

Theoretical studies on the parent 3-nitropyridine confirm its ability to undergo [4+2] cycloaddition reactions to yield isoquinoline (B145761) derivatives. researchgate.netconicet.gov.ar The reaction between 3-nitropyridine and various dienes like isoprene (B109036), 1-methoxy-1,3-butadiene, and the highly nucleophilic Danishefsky's diene are domino processes. researchgate.net These sequences begin with a P-DA reaction to form the initial [4+2] cycloadduct. This adduct is often unstable and undergoes subsequent elimination of nitrous acid (HNO₂) to afford dihydroisoquinolines, which can then be aromatized to the corresponding substituted isoquinoline. researchgate.netconicet.gov.ar

The high regioselectivity observed in these reactions is a key synthetic advantage, often allowing for the formation of a single major product. researchgate.netconicet.gov.ar The presence of the 2-methoxy group in this compound would be expected to further influence the electronics and sterics of the cycloaddition, but the fundamental reactivity as a dienophile at the C4=C5 position remains.

Table 2: Dienes Used in Polar Diels-Alder Reactions with Nitropyridine Scaffolds

| Diene | Type | Nucleophilicity Index (ω) | Expected Product Type with this compound | Reference(s) |

|---|---|---|---|---|

| Isoprene | Acyclic, substituted | 1.27 eV | Substituted isoquinoline | sciforum.net, researchgate.net |

| 1-Methoxy-1,3-butadiene | Acyclic, electron-rich | 1.07 eV | Substituted isoquinoline | sciforum.net, researchgate.net |

| Danishefsky's diene | Acyclic, highly electron-rich | 0.96 eV | Substituted isoquinoline | sciforum.net, researchgate.net |

| 2,3-Dimethyl-1,3-butadiene | Acyclic, substituted | N/A | Fused heterocyclic system | nih.gov |

DFT Studies on Reaction Mechanisms and Reactivity Indices

Density Functional Theory (DFT) calculations have provided profound insights into the feasibility, mechanism, and selectivity of polar Diels-Alder reactions involving nitropyridines. sciforum.netsciforum.net These computational studies analyze transition state energies, orbital interactions, and various reactivity indices to predict and explain experimental outcomes. researchgate.net

Reactivity Indices: Global reactivity indices derived from DFT, such as the electronic chemical potential (μ) and global electrophilicity (ω), are used to understand the flow of electrons between the diene and the dienophile. researchgate.net For the reaction between 3-nitropyridine and common dienes, the electronic chemical potential is highest for the dienophile, indicating that charge transfer occurs from the diene (nucleophile) to the nitropyridine (electrophile). sciforum.net Local electrophilicity indices (Parr functions) identify the most reactive sites within a molecule. For 3-nitropyridine, the C4 position is calculated to be the most electrophilic center, correctly predicting that this site will react with the most nucleophilic carbon of the diene, thus controlling the regioselectivity. sciforum.net

Reaction Mechanisms: DFT studies have elucidated the mechanistic pathways of these cycloadditions. For the reaction of 3-nitropyridine with moderately nucleophilic dienes like isoprene and 1-methoxy-1,3-butadiene, the reaction proceeds through a two-stage, one-step mechanism. conicet.gov.ar This involves a single, asynchronous transition state where the two new sigma bonds are formed at different rates. sciforum.net

However, when a strongly nucleophilic diene such as Danishefsky's diene is used, the mechanism shifts to a two-step process. conicet.gov.armdpi.com This pathway involves the formation of a discrete zwitterionic intermediate, a hallmark of highly polar or stepwise Diels-Alder reactions. researchgate.netmdpi.com This mechanistic flexibility, dependent on the nucleophilicity of the diene partner, is a key finding from DFT investigations into this class of reactions. conicet.gov.ar

Table 3: Conceptual DFT Reactivity Indices for Diels-Alder Components Calculations performed at the B3LYP/6-31G(d) level. Data for 3-nitropyridine is used as a model for this compound.

| Compound | Role | Electronic Chemical Potential (μ) (eV) | Global Electrophilicity (ω) (eV) | Reference(s) |

|---|---|---|---|---|

| 3-Nitropyridine | Dienophile | -4.54 | 2.50 | sciforum.net |

| Isoprene | Diene | -3.37 | 1.27 | sciforum.net |

| 1-Methoxy-1,3-butadiene | Diene | -3.12 | 1.07 | sciforum.net |

| Danishefsky's diene | Diene | -2.85 | 0.96 | sciforum.net |

Advanced Characterization and Computational Studies

Spectroscopic Analysis and Vibrational Assignments

The vibrational characteristics of 2-Methoxy-3-nitropyridine are fundamental to understanding its molecular structure and bonding. Both theoretical simulations and experimental measurements provide a comprehensive picture of its vibrational modes.

Theoretical vibrational frequencies are typically calculated using Density Functional Theory (DFT) methods, such as the B3LYP functional, paired with a basis set like 6-311++G(d,p). jocpr.comresearchgate.netdoi.org This computational approach solves the quantum mechanical equations for the molecule to predict its harmonic vibrational frequencies, infrared intensities, and Raman activities. jocpr.comresearchgate.net For a molecule like this compound, these calculations would model the distinct vibrational modes associated with the pyridine (B92270) ring, the methoxy (B1213986) (-OCH₃) group, and the nitro (-NO₂) group. The simulations provide a predicted spectrum that, while not perfectly identical to experimental results due to factors like anharmonicity and environmental effects, serves as a crucial tool for assigning the bands observed in experimental spectra. scholarsresearchlibrary.com

Experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy provide the real-world data needed to validate the theoretical models. For this compound, key absorptions in the IR spectrum include characteristic bands for the asymmetric and symmetric stretching of the nitro group (ν(N–O)) at approximately 1520 cm⁻¹ and 1340 cm⁻¹, respectively. A notable band for the C-O stretch of the methoxy group appears around 1245 cm⁻¹.

The FT-Raman spectrum complements this data, with a dominant peak observed at 1355 cm⁻¹ corresponding to the symmetric stretch of the NO₂ group. Aromatic C-H stretching vibrations are also prominent, appearing around 3080 cm⁻¹. Comparing these experimental values with the scaled frequencies from DFT calculations allows for a detailed and confident assignment of the molecule's fundamental vibrational modes.

Table 1: Key Vibrational Frequencies for this compound This table displays prominent experimental vibrational bands and their assignments.

| Experimental Frequency (cm⁻¹) | Spectroscopic Method | Assignment | Reference |

|---|---|---|---|

| 3080 | FT-Raman | Aromatic C-H Stretch | |

| 1520 | FT-IR | Asymmetric NO₂ Stretch | |

| 1355 | FT-Raman | Symmetric NO₂ Stretch | |

| 1340 | FT-IR | Symmetric NO₂ Stretch |

Electronic Structure and Molecular Properties

Computational chemistry offers powerful insights into the electronic behavior of this compound, explaining its reactivity, stability, and intramolecular interactions.

DFT calculations are essential for determining the most stable three-dimensional structure (conformer) of the molecule. redalyc.orgresearchgate.net Due to the steric and electronic repulsion between the adjacent methoxy and nitro groups, the this compound molecule is expected to be non-planar. grafiati.com DFT optimization predicts the precise bond lengths, bond angles, and dihedral angles that result in the lowest energy state. This analysis would likely show a rotation of both the methoxy and nitro groups out of the plane of the pyridine ring to minimize steric hindrance. grafiati.com

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. numberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and reactivity. For this compound, DFT calculations (B3LYP/6-311+G(d,p)) place this energy gap at approximately 4.3 eV, which suggests moderate reactivity.

The distribution of these orbitals is heavily influenced by the substituents. The HOMO is typically localized on the more electron-rich parts of the molecule, including the methoxy group and the pyridine ring, while the LUMO is concentrated around the electron-withdrawing nitro group. This separation indicates that an electronic transition would involve a charge transfer from the methoxy/ring system to the nitro group. najah.edu

Table 2: Calculated Electronic Properties of this compound This table summarizes key electronic properties derived from DFT calculations.

| Property | Value | Significance | Reference |

|---|

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution and the specific interactions between orbitals that stabilize the molecule. najah.edumdpi.com This method quantifies intramolecular charge transfer by examining the interactions between filled (donor) and empty (acceptor) orbitals. jcsp.org.pk

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. tandfonline.comuni-muenchen.de In MEP maps, regions of negative electrostatic potential, typically colored red, indicate electron-rich areas susceptible to electrophilic attack, while blue regions signify electron-deficient areas with positive electrostatic potential, prone to nucleophilic attack. tandfonline.com Green areas represent neutral electrostatic potential. tandfonline.com

For this compound, Density Functional Theory (DFT) calculations, specifically using the B3LYP/6-311+G(d,p) method, reveal distinct electrostatic potential regions. The nitro group, being a strong electron-withdrawing group, creates a region of negative potential, indicated by a Mulliken charge of -0.32 e. Conversely, the methoxy group is electron-donating, resulting in a region of positive charge (+0.18 e). This distribution of electron density highlights the molecule's reactivity sites. The negative potential near the nitro group makes it a target for electrophiles, while the more positive regions are susceptible to nucleophilic attack. MEP analysis is a valuable tool for understanding intermolecular interactions and predicting the reactive behavior of molecules like this compound. tandfonline.commdpi.com

Hyperpolarizability Calculations for Non-Linear Optical Properties

Non-linear optical (NLO) properties of materials are of significant interest for applications in optoelectronics and photonics. researchgate.net The NLO response of a molecule is characterized by its hyperpolarizability. mdpi.com Theoretical calculations, such as those performed using DFT, can predict these properties. researchgate.net For organic molecules, the presence of electron-donating and electron-accepting groups can lead to enhanced NLO properties due to intramolecular charge transfer. analis.com.my

In the case of this compound, the presence of the electron-donating methoxy group and the electron-withdrawing nitro group suggests potential for NLO activity. researchgate.net While specific hyperpolarizability values for this compound are not extensively reported, studies on similar molecules, such as 2-amino-6-methoxy-3-nitropyridine (B1334430), indicate that such substitutions can lead to significant first-order hyperpolarizability, suggesting potential for NLO applications. researchgate.net The dipole moment, a measure of molecular polarity, is also related to NLO properties. For this compound, the calculated dipole moment is 5.2 D, reflecting its polar nature influenced by the nitro group's orientation. Further computational studies on related coumarin (B35378) derivatives have shown that substituting groups on an aromatic ring can significantly affect the linear polarizability and hyperpolarizability. mdpi.com

Structural Elucidation and Theoretical-Experimental Correlation

X-ray Crystallography for Solid-State Conformation

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, single-crystal X-ray diffraction analysis has not been explicitly found, but data for the closely related compound, 2-methoxy-3,5-dinitropyridine, provides significant insights. cdnsciencepub.com This analysis reveals a monoclinic crystal system with the space group P2₁/n. cdnsciencepub.com

Due to steric hindrance between the ortho-positioned methoxy and nitro groups, the this compound molecule is non-planar. The methoxy group is twisted out of the pyridine ring's plane by approximately 7 degrees, while the 3-nitro group is twisted by about 16 degrees. The methoxy group adopts a syn conformation relative to the ring nitrogen to minimize repulsion with the adjacent nitro group. cdnsciencepub.com The crystal structure is further stabilized by weak C–H···O interactions.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Volume (ų) | 815 |

| Z-value | 4 |

| Dihedral Angle (Methoxy) | 7° |

| Dihedral Angle (3-Nitro) | 16° |

Table 1: Crystallographic Parameters for a closely related dinitro-analogue, providing insight into the likely structure of this compound. cdnsciencepub.com

NMR Spectroscopy (¹H, ¹³C) for Solution-State Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the structure of molecules in solution. For this compound in a deuterated chloroform (B151607) (CDCl₃) solvent, the ¹H and ¹³C NMR spectra provide key information about its conformation.

The ¹H NMR spectrum shows distinct signals for the protons on the pyridine ring and the methoxy group. The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Theoretical and experimental studies on related 2-methoxy-5-X-pyridines (where X is a substituent) have shown that the chemical shifts of the methoxy carbon and oxygen are sensitive to the resonance interaction with the substituent. uba.ar These studies suggest that in solution, the methoxy group likely maintains a conformation similar to that observed in the solid state to minimize steric interactions. cdnsciencepub.com

| Nucleus | Chemical Shift (δ, ppm) |

| ¹H NMR (CDCl₃) | |

| H-6 | 8.47 (d, J = 4.8 Hz) |

| H-4 | 7.84 (dd, J = 8.4, 4.8 Hz) |

| H-5 | 6.94 (d, J = 8.4 Hz) |

| OCH₃ | 3.89 (s) |

| ¹³C NMR (CDCl₃) | |

| C-2 | 164.2 |

| C-3 | 148.5 |

| C-6 | 140.1 |

| C-4 | 125.3 |

| C-5 | 113.9 |

| OCH₃ | 56.7 |

Table 2: ¹H and ¹³C NMR chemical shifts for this compound.

Comparison of Theoretical and Experimental Geometrical Parameters

The correlation between theoretical calculations and experimental data is crucial for validating computational models and gaining a deeper understanding of molecular structure. nih.gov For nitropyridine derivatives, Density Functional Theory (DFT) calculations are often employed to predict geometrical parameters such as bond lengths and angles. researchgate.net

In the case of this compound and related compounds, there is generally good agreement between the geometrical parameters obtained from X-ray crystallography and those predicted by DFT calculations. nih.gov However, minor discrepancies can arise. These differences are often attributed to the fact that experimental data is obtained from the solid state, where intermolecular forces influence the molecular conformation, while theoretical calculations are typically performed on an isolated molecule in the gas phase. nih.gov For instance, in a study of 2-nitropyridine-N-oxide, it was noted that different computational methods (like Hartree-Fock and DFT) and basis sets can lead to slight variations in the calculated bond lengths and angles. nih.gov The comparison of these theoretical and experimental values allows for a more refined understanding of the factors governing the molecule's structure.

Applications of 2 Methoxy 3 Nitropyridine in Advanced Materials and Bioactive Molecule Synthesis

Building Block for Complex Organic Architectures

2-Methoxy-3-nitropyridine is a versatile chemical compound that serves as a crucial building block in the synthesis of more complex molecules. chemimpex.comsmolecule.com Its structure, featuring a pyridine (B92270) ring substituted with both a methoxy (B1213986) and a nitro group, provides a unique combination of reactivity and functionality. chemimpex.com This allows for its use as an intermediate in the creation of a wide array of organic compounds with applications in materials science and nanotechnology. chemimpex.com The presence of these functional groups makes it a valuable tool for chemists aiming to design and construct intricate molecular frameworks. smolecule.com

The reactivity of this compound is influenced by its electrophilic nature, which allows it to participate in nucleophilic aromatic substitution reactions. This property is particularly useful for introducing various functional groups into the pyridine ring, thereby enabling the synthesis of diverse and complex organic structures. smolecule.com Researchers have utilized this compound in the development of novel heterocyclic compounds, which are integral to the discovery of new therapeutic agents and advanced materials. chemimpex.com

Pharmaceutical Research and Drug Development

The unique chemical properties of this compound make it a significant intermediate in pharmaceutical research and drug development. chemimpex.comsmolecule.com Its derivatives are explored for their potential therapeutic applications due to their biological activity. smolecule.com The compound's structure allows for modifications that can enhance the efficacy and specificity of drug candidates. chemimpex.comnetascientific.com

Precursor for Therapeutically Active Compounds

This compound serves as a precursor in the synthesis of various therapeutically active compounds. chemimpex.comchemimpex.com Its role as an intermediate is critical in the development of novel drugs targeting a range of diseases. chemimpex.comsmolecule.com

Anti-inflammatory and Antimicrobial Agents

The scaffold of this compound is utilized in the creation of compounds with potential anti-inflammatory and antimicrobial properties. researchgate.net Researchers have synthesized derivatives that show promise in combating various pathogens. For instance, related nitropyridine compounds have been used to create agents with activity against bacterial strains. The development of such compounds is a key area of research in the fight against infectious diseases.

Anti-cancer and Antibiotic Development

In the field of oncology, derivatives of this compound have been investigated for their potential as anti-cancer agents. researchgate.net Studies have explored the synthesis of novel compounds that exhibit cytotoxic effects against various cancer cell lines. Furthermore, this chemical is an important intermediate in the development of new antibiotics. chemimpex.com

Compounds for Neurological Disorders and Related Conditions

This compound and its derivatives are particularly significant in the research and development of treatments for neurological disorders. chemimpex.com The compound serves as a key intermediate in the synthesis of pharmaceuticals targeting these conditions, with the goal of enhancing drug efficacy. chemimpex.comnetascientific.com Its structural features are amenable to modifications that can lead to compounds capable of crossing the blood-brain barrier, a crucial aspect for drugs targeting the central nervous system. nih.gov

Synthesis of Bioactive Heterocyclic Systems

This compound is a valuable starting material for the synthesis of a variety of bioactive heterocyclic systems. chemimpex.comresearchgate.net The pyridine ring is a privileged structure in medicinal chemistry, and the functional groups on this compound allow for its elaboration into more complex and biologically active molecules. mdpi.comnih.gov Nitropyridines, in general, are considered convenient precursors for a wide range of mono- and polynuclear heterocyclic systems that demonstrate diverse biological activities. mdpi.comnih.gov

The synthesis of these complex systems often involves the strategic manipulation of the methoxy and nitro groups. For example, the nitro group can be reduced to an amine, which can then be further functionalized. The methoxy group can also be substituted, providing another avenue for creating diverse molecular architectures. This versatility makes this compound a cornerstone in the synthesis of novel compounds with potential therapeutic value.

Interactive Data Table: Applications of this compound and its Derivatives

| Application Area | Specific Use | Key Research Findings | Relevant Compounds |

| Advanced Materials | Building block for complex organic architectures | Serves as an intermediate for creating molecules with applications in materials science and nanotechnology. chemimpex.com | This compound |

| Pharmaceutical Research | Precursor for anti-inflammatory and antimicrobial agents | Derivatives have shown potential as anti-inflammatory and antimicrobial agents. researchgate.net | This compound derivatives |

| Pharmaceutical Research | Precursor for anti-cancer and antibiotic agents | Used in the synthesis of novel anti-cancer agents and antibiotics. chemimpex.comresearchgate.net | This compound derivatives |

| Pharmaceutical Research | Precursor for compounds targeting neurological disorders | A key intermediate in developing drugs for neurological conditions. chemimpex.comnetascientific.com | This compound derivatives |

| Organic Synthesis | Synthesis of bioactive heterocyclic systems | A versatile starting material for creating complex, biologically active heterocyclic molecules. chemimpex.comresearchgate.net | This compound |

Derivatization for Enhanced Efficacy

The core structure of this compound lends itself to various derivatization reactions, enabling the enhancement of its efficacy for specific applications. The nitro group can be reduced to an amino group, a crucial transformation in medicinal chemistry, while the methoxy group can be substituted by nucleophiles like amines or alcohols. smolecule.com These modifications allow for the fine-tuning of the molecule's biological activity and physical properties.

For instance, derivatives of this compound have shown potential as anticancer agents. Studies have demonstrated that certain derivatives can inhibit tubulin polymerization, a critical process in cancer cell proliferation, with some showing IC50 values as low as 0.011 μM against gastric cancer cell lines. This activity is attributed to the binding of the derivatives to the colchicine (B1669291) site on tubulin, which disrupts microtubule dynamics and leads to apoptosis in cancer cells.

Agrochemical Development

In the field of agricultural science, this compound and its derivatives are instrumental in the development of new agrochemicals. chemimpex.comsmolecule.com

Synthesis of Herbicides and Pesticides

This compound serves as a key intermediate in the synthesis of various herbicides and pesticides. chemimpex.comchemimpex.com Its structural features allow for the creation of molecules that can selectively target and disrupt biological pathways in pests and weeds. chemimpex.com For example, nitropyridine derivatives have been investigated for their herbicidal activity, with some showing significant efficacy against specific weeds like barnyard grass. mdpi.com The ability to introduce different functional groups through derivatization allows for the development of a broad spectrum of agrochemicals. chemimpex.comatomfair.comchemimpex.com

Enhancement of Crop Protection Solutions

The use of this compound and its analogs in agrochemical formulations can lead to more effective and sustainable crop protection solutions. chemimpex.comchemimpex.com By modifying the core structure, chemists can design pesticides and herbicides with improved efficacy and better environmental profiles, minimizing harm to non-target organisms and ecosystems. chemimpex.com The versatility of this compound makes it a valuable tool in addressing the ongoing challenges of food production and agricultural sustainability. nbinno.com

Applications in Materials Science

The unique electronic and structural properties of this compound make it a compound of interest in the field of materials science. smolecule.com

Development of Electronic Materials

Researchers are exploring the use of this compound and its derivatives in the creation of functional electronic materials. chemimpex.com The incorporation of nitropyridine units into polymer matrices has been shown to enhance their electrical conductivity and thermal stability. This makes them suitable for applications in sensors and other electronic devices. chemimpex.com The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups can be of interest for designing materials with specific electronic properties. smolecule.com

Exploration in Organic Optical Materials

Nitroaromatic compounds, including nitropyridine derivatives, are known for their potential applications in organic nonlinear optical (NLO) materials. pageplace.de The charge-transfer characteristics arising from the donor-acceptor nature of the substituents on the pyridine ring can lead to significant NLO properties. pageplace.de While specific research on the NLO properties of this compound is emerging, related compounds like 2-amino-6-methoxy-3-nitropyridine (B1334430) have shown considerably high nonlinear optical activity, suggesting potential for applications in the design of new optical materials. researchgate.net

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| This compound | 20265-35-4 | C6H6N2O3 | 154.12 | Methoxy group at position 2, nitro group at position 3. chemimpex.com |

| 5-Bromo-2-methoxy-3-nitropyridine | 152684-30-5 | C6H5BrN2O3 | 233.02 | Bromine at position 5, methoxy at 2, nitro at 3. chemimpex.com |

| 6-Chloro-2-methoxy-3-nitropyridine | 40851-91-0 | C6H5ClN2O3 | 188.57 | Chlorine at position 6, methoxy at 2, nitro at 3. chemimpex.com |

| 2-Amino-6-methoxy-3-nitropyridine | --- | C6H7N3O3 | --- | Amino group at position 2, methoxy at 6, nitro at 3. researchgate.netgoogle.com |

| 2-Chloro-5-methyl-3-nitropyridine | --- | C6H5ClN2O2 | --- | Chlorine at position 2, methyl at 5, nitro at 3. |

Potential in Energetic Materials Research

The structural characteristics of this compound, specifically the presence of a nitroaromatic system, suggest its potential as a precursor or building block in the field of energetic materials. smolecule.com Nitroaromatic compounds are a well-established class of energetic materials, and the nitropyridine moiety is explored for its potential to create materials with high energy content. smolecule.commdpi.com

Research in energetic materials often focuses on synthesizing compounds with a high heat of formation, density, and a favorable oxygen balance. mdpi.com Nitrogen-containing heterocycles, like the pyridine ring in this compound, are considered advantageous over traditional benzene (B151609) rings because they can offer a greater enthalpy of formation and higher density. mdpi.comchemistry-chemists.com The nitro group is a critical "explosophore" that enhances both the oxygen balance and density of a potential energetic compound. mdpi.com

While direct research on this compound as an energetic material is not extensively documented, its derivatives are subjects of study. The general strategy involves using nitropyridines as scaffolds to build more complex, highly functionalized molecules. mdpi.comnih.gov For instance, the introduction of additional nitro groups or other energetic functionalities onto the pyridine ring is a common approach to increase the energetic performance of the resulting compound. mdpi.com The synthesis of di- and trinitromethylpyridines from pyridine precursors exemplifies this strategy, aiming for compounds with superior detonation properties. mdpi.com

Analytical Chemistry and Environmental Monitoring

In the realm of analytical chemistry, this compound can serve as a reference standard for the detection and quantification of nitro compounds in environmental samples. chemimpex.com The monitoring of nitroaromatic compounds is crucial due to their potential environmental impact. epa.gov

Detection and Quantification of Nitro Compounds in Environmental Samples

The accurate detection and quantification of pollutants in complex environmental matrices like water and soil present significant challenges, including low concentrations and matrix effects. alliedacademies.orgnih.gov Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography are often employed for the analysis of such compounds. nih.govacs.org

For the analysis of nitro compounds, specific methods are developed to ensure sensitivity and accuracy. nih.gov In this context, this compound or its derivatives can be used to develop and validate analytical methods. chemimpex.com For example, in a study focused on determining nitrophenols in environmental samples, a method using stir bar sorptive extraction (SBSE) coupled with thermal desorption GC-MS was developed, achieving low detection limits. nih.gov While this study focused on nitrophenols, the principles are applicable to other nitroaromatic compounds, and having well-characterized standards like this compound is essential for such method development and for ensuring the quality of environmental monitoring data. chemimpex.comnih.gov

Catalysis and Ligand Design

The electronic properties and functional groups of this compound make it and its derivatives interesting candidates for applications in catalysis and as ligands in coordination chemistry. atomfair.com

Role in Nucleophilic Catalysis for Asymmetric Synthesis

While direct applications of this compound in nucleophilic catalysis are not extensively detailed, its structural motifs are relevant. The pyridine core is a fundamental component of many catalysts, including asymmetric catalysts. For instance, derivatives of 4-dimethylaminopyridine (B28879) (DMAP) are known to be effective nucleophilic catalysts. Research in this area involves synthesizing chiral DMAP derivatives to be used in asymmetric catalysis. The synthesis of such complex catalysts can involve pyridine-based starting materials.

Development of Bioactive Coordination Complexes

Nitropyridine derivatives serve as valuable ligands for creating coordination complexes with potential biological activity. mdpi.comnih.gov The pyridine nitrogen and other functional groups can coordinate with metal ions to form stable complexes. researchgate.net

Research has shown that metal complexes incorporating nitropyridine-containing ligands can exhibit a range of biological activities, including antimicrobial and DNA-binding properties. mdpi.comnih.govresearchgate.net For example, complexes of copper(II), zinc(II), and nickel(II) with ligands derived from 2-amino-5-nitropyridine (B18323) have been synthesized and evaluated. mdpi.comnih.gov These studies demonstrate that the coordination of the metal ion to the nitropyridine-based ligand can lead to complexes with significant biological potential. mdpi.comresearchgate.net The specific electronic and steric properties of the substituents on the pyridine ring, such as the methoxy group in this compound, can influence the stability and bioactivity of the resulting coordination complexes. atomfair.com

Conclusion and Future Research Directions

Summary of Current Research Landscape

The current body of research on 2-Methoxy-3-nitropyridine establishes it as a pivotal intermediate compound in various chemical sectors. Its primary role is in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. chemimpex.com The presence of the methoxy (B1213986) and nitro groups on the pyridine (B92270) ring enhances its reactivity, making it a versatile building block. chemimpex.com

In pharmaceuticals, this compound is instrumental in the development of novel therapeutic agents. Research has highlighted its use as a precursor for synthesizing compounds targeting neurological disorders, as well as for creating anti-inflammatory and antimicrobial drugs. chemimpex.com The structural framework of this compound allows for chemical modifications that can lead to enhanced efficacy and potentially reduced side effects in new drug candidates. chemimpex.com

The agrochemical sector utilizes this compound for the formulation of herbicides and pesticides. chemimpex.com Its structure is a key component in designing molecules that can disrupt specific biological pathways in pests and weeds, contributing to crop protection. chemimpex.com Beyond these primary applications, this compound also serves as a valuable tool in organic synthesis for creating complex molecules for materials science and nanotechnology. chemimpex.com Furthermore, it is employed in analytical chemistry for the detection of nitro compounds in environmental samples. chemimpex.com

Emerging Methodologies and Synthetic Challenges

The synthesis of this compound and its derivatives is an area of active research, with several methodologies being explored. A common and established route involves the nucleophilic aromatic substitution (SNAr) of 2-chloro-3-nitropyridine (B167233) with sodium methoxide (B1231860). google.com This reaction is a cornerstone of its production; however, researchers are continuously seeking to optimize conditions and explore new pathways.

Emerging research focuses on the functionalization of the nitropyridine core. For instance, studies have shown that 2-methyl-3-nitropyridines can be synthesized from the corresponding 2-chloro-3-nitropyridines by reaction with a malonic ester anion, followed by hydrolysis and decarboxylation. nih.gov These 2-methyl derivatives can then undergo further reactions, such as condensation with aldehydes, to create more complex structures like 2-styryl-3-nitropyridines. mdpi.com

Despite these advancements, several synthetic challenges persist. The cost and hazardous nature of some starting materials and reagents can be a significant drawback for large-scale production. google.com For example, the use of potassium nitrate (B79036) in some nitration procedures is often avoided on a commercial scale due to its high cost and potential hazards. google.com Furthermore, some synthetic routes, such as those involving catalytic reductions, may not be ideal for industrial application due to issues like catalyst leaching and poisoning, which can result in impure products. google.com The development of efficient, cost-effective, and safe synthetic protocols remains a key objective for chemists working with this compound.

Table 1: Overview of Synthetic Methodologies for this compound and Related Derivatives

| Starting Material | Reagents | Product | Key Features |

|---|---|---|---|

| 2-chloro-3-nitropyridine | Sodium methoxide, Methanol (B129727) | This compound | A common nucleophilic aromatic substitution method. google.com |

| 2-chloro-3-nitropyridines | Diethyl malonate, NaH, H2SO4 | 2-methyl-3-nitropyridines | A two-step process involving substitution and subsequent hydrolysis/decarboxylation. nih.gov |